
4-decan-2-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-decan-2-ylphenol: is an organic compound belonging to the class of alkylphenols. It is characterized by a phenol group substituted with a 1-methylnonyl chain at the para position. This compound is known for its use in various industrial applications, particularly as a surfactant and in the production of detergents and emulsifiers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-decan-2-ylphenol typically involves the alkylation of phenol with 1-methylnonene. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the selective formation of the para-substituted product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous feeding of phenol and 1-methylnonene into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 4-decan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Electrophilic Substitution: The aromatic ring is highly reactive towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro, sulfo, and halo derivatives of this compound.
Scientific Research Applications
4-decan-2-ylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of surfactants, detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-decan-2-ylphenol primarily involves its interaction with biological membranes and proteins. It acts as an endocrine disruptor by mimicking the action of natural hormones, particularly estrogen. This interaction occurs through binding to estrogen receptors, leading to altered gene expression and disruption of normal hormonal functions .
Comparison with Similar Compounds
Nonylphenol: Similar in structure but with a nonyl chain instead of a 1-methylnonyl chain.
Octylphenol: Contains an octyl chain instead of a 1-methylnonyl chain.
4-tert-Octylphenol: Similar structure with a tert-octyl group.
Uniqueness: 4-decan-2-ylphenol is unique due to its specific alkyl chain, which imparts distinct physicochemical properties and biological activities compared to other alkylphenols. Its specific structure influences its solubility, reactivity, and interaction with biological systems .
Properties
CAS No. |
17408-59-2 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
4-decan-2-ylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-14(2)15-10-12-16(17)13-11-15/h10-14,17H,3-9H2,1-2H3 |
InChI Key |
CIIDOZQHEPMZIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)C1=CC=C(C=C1)O |
Canonical SMILES |
CCCCCCCCC(C)C1=CC=C(C=C1)O |
| 17408-59-2 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


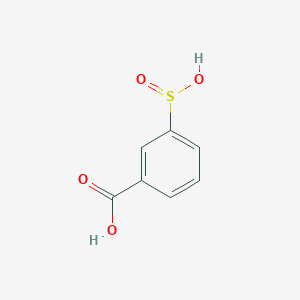
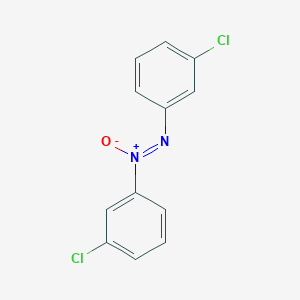
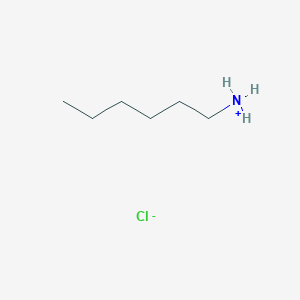
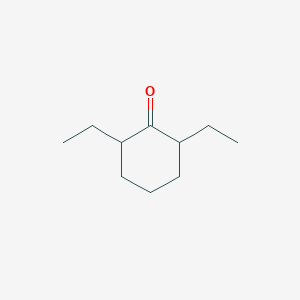
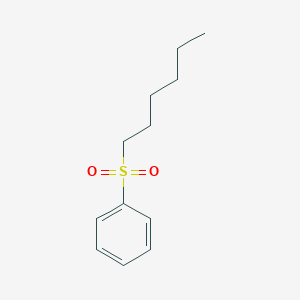
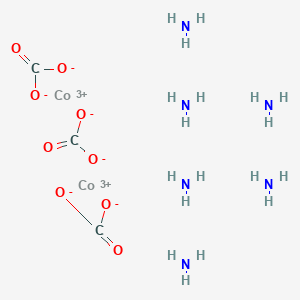
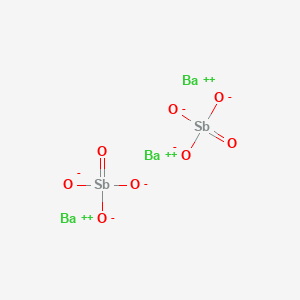
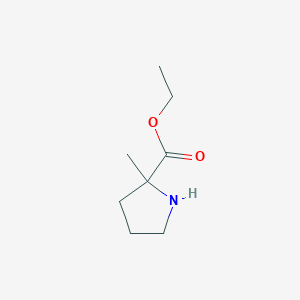

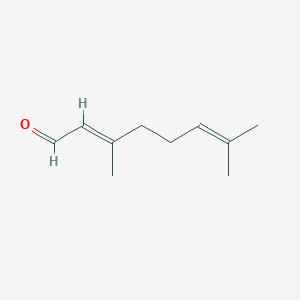
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)

![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)

